molecular formula C10H10N2OS B8802904 6,7,8,9-Tetrahydrobenzo[4,5]thieno[2,3-d]pyridazin-4(3H)-one

6,7,8,9-Tetrahydrobenzo[4,5]thieno[2,3-d]pyridazin-4(3H)-one

Cat. No. B8802904
M. Wt: 206.27 g/mol
InChI Key: CWDZJTWBOBOFCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09260415B2

Procedure details

8-thia-4,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-trien-6-one was prepared following the procedures of U.S. Pat. No. 8,716,274, Example 191d and converted to (4-fluoro-2-{6-oxo-8-thia-4,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-yl}-6-(bromo)phenyl)carbinol 108a. To a mixture of 108a (4.1 g, 10 mmol) and Et3N (1.95 mL, 14 mmol) in THF (50 mL) was added AcCl (0.85 mL, 12 mmol). The mixture was stirred at rt for 1 h, diluted with water and extracted with EA. The combined organic layers were dried over Na2SO4, filtered and concentrated to give compound 108b (4.0 g) as yellow solid. MS-ESI: [M+H]+ 451.0
Name
(4-fluoro-2-{6-oxo-8-thia-4,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-yl}-6-(bromo)phenyl)carbinol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
108a
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
1.95 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two
Name
Quantity
0.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[C:6]([Br:8])[C:5]([CH2:9][OH:10])=[C:4]([N:11]2[C:23](=[O:24])[C:22]3[S:21][C:20]4[CH2:19][CH2:18][CH2:17][CH2:16][C:15]=4[C:14]=3[CH:13]=[N:12]2)[CH:3]=1.CCN(CC)CC.[C:32](Cl)([CH3:34])=[O:33]>C1COCC1.O>[C:15]12[CH2:16][CH2:17][CH2:18][CH2:19][C:20]=1[S:21][C:22]1[C:23](=[O:24])[NH:11][N:12]=[CH:13][C:14]2=1.[C:32]([O:10][CH2:9][C:5]1[C:6]([Br:8])=[CH:7][C:2]([F:1])=[CH:3][C:4]=1[N:11]1[C:23](=[O:24])[C:22]2[S:21][C:20]3[CH2:19][CH2:18][CH2:17][CH2:16][C:15]=3[C:14]=2[CH:13]=[N:12]1)(=[O:33])[CH3:34]

Inputs

Step One
Name
(4-fluoro-2-{6-oxo-8-thia-4,5-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3-triene-5-yl}-6-(bromo)phenyl)carbinol
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=CC(=C(C(=C1)Br)CO)N1N=CC=2C=3CCCCC3SC2C1=O
Step Two
Name
108a
Quantity
4.1 g
Type
reactant
Smiles
FC1=CC(=C(C(=C1)Br)CO)N1N=CC=2C=3CCCCC3SC2C1=O
Name
Quantity
1.95 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0.85 mL
Type
reactant
Smiles
C(=O)(C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at rt for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EA
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C1=2C=3C=NNC(C3SC2CCCC1)=O
Name
Type
product
Smiles
C(C)(=O)OCC1=C(C=C(C=C1Br)F)N1N=CC=2C=3CCCCC3SC2C1=O
Measurements
Type Value Analysis
AMOUNT: MASS 4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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